![molecular formula C5H4Br2N2 B189411 4,6-Dibromopyridin-3-amine CAS No. 50786-37-3](/img/structure/B189411.png)
4,6-Dibromopyridin-3-amine
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Description
“4,6-Dibromopyridin-3-amine” is a chemical compound with the molecular formula C5H4Br2N2 and a molecular weight of 251.91 g/mol . It is used for research purposes.
Synthesis Analysis
The synthesis of similar compounds has been studied. For instance, the synthesis of 2-amino-3,5-dibromopyridine complexes and their analysis by single crystal X-ray diffraction has been reported . In another study, a series of novel pyridine derivatives were synthesized using palladium-catalyzed Suzuki cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of “4,6-Dibromopyridin-3-amine” consists of a pyridine ring with bromine atoms at the 4th and 6th positions and an amine group at the 3rd position .
Chemical Reactions Analysis
Amines, including “4,6-Dibromopyridin-3-amine”, are known to act as weak organic bases. They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions . In a study, novel pyridine derivatives were synthesized via Suzuki cross-coupling reactions .
Physical And Chemical Properties Analysis
“4,6-Dibromopyridin-3-amine” is a solid under normal conditions . It has a molecular weight of 251.91 g/mol . As an amine, it can act as a weak organic base .
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives, which include compounds like 4,6-dibromopyridin-3-amine, have a range of pharmacological effects including anti-inflammatory activities .
Mode of Action
Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Biochemical Pathways
It is known that the key mechanism of action of anti-inflammatory drugs involves the suppression of the cyclooxygenase (cox) enzymes . COX enzymes are needed to convert arachidonic acid into thromboxanes, prostaglandins (PGE 2), and prostacyclins .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant .
Result of Action
It is known that a large number of pyrimidines exhibit potent anti-inflammatory effects .
Safety and Hazards
properties
IUPAC Name |
4,6-dibromopyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2N2/c6-3-1-5(7)9-2-4(3)8/h1-2H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGOYBMZUFFEHSP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70356445 |
Source
|
Record name | 4,6-dibromopyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70356445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.91 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dibromopyridin-3-amine | |
CAS RN |
50786-37-3 |
Source
|
Record name | 4,6-dibromopyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70356445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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